molecular formula C18H23ClN4O2S2 B2471770 5-chloro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-sulfonamide CAS No. 2034596-48-8

5-chloro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-sulfonamide

Cat. No. B2471770
CAS RN: 2034596-48-8
M. Wt: 426.98
InChI Key: ALGFFVYNXSCKHL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring (a five-membered aromatic ring with a sulfur atom), a quinazolinone structure (a fused two-ring system containing a benzene ring and a pyrimidine ring), and a piperidine ring (a six-membered ring with one nitrogen atom). The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the desired final product and the available starting materials. Without specific literature sources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The thiophene and quinazolinone rings are aromatic, meaning they have a special stability due to delocalized electrons. The piperidine ring is a common feature in many pharmaceuticals and could influence the compound’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .

Scientific Research Applications

  • Antiviral Activity : A study by Selvakumar et al. (2018) synthesized and characterized sulfonamide derivatives related to the compound . They found that one of these derivatives exhibited three-fold higher antiviral activity against an avian paramyxovirus compared to Ribavirin, a commercial antiviral drug substance (Selvakumar et al., 2018).

  • Potential CNS Agents : Research by Zajdel et al. (2012) involved synthesizing and evaluating arylpiperazinyl-alkyl quinoline-, isoquinoline-, and naphthalene-sulfonamides for their activity on various serotonin and dopamine receptors. Some compounds showed significant antidepressant and anxiolytic activity in animal models (Zajdel et al., 2012).

  • Neurological Research : Williams et al. (2010) discussed the microwave-assisted synthesis of a related thiophene-2-sulfonamide compound, B-355252, and its potential to enhance nerve growth factor-induced neurite outgrowth, which is significant in neurological research (Williams et al., 2010).

  • Antidepressant and Antipsychotic Activity : A study by Zajdel et al. (2013) synthesized quinoline- and isoquinoline-sulfonamide analogs of aripiprazole. These compounds, targeting multiple serotonin and dopamine receptors, showed significant antidepressant activity and antipsychotic properties in animal models (Zajdel et al., 2013).

  • Antibacterial Activity : Tugcu and Turhan (2018) synthesized 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine, related to the compound , and evaluated their antibacterial activity (Tugcu & Turhan, 2018).

  • Antitubercular and Antiviral Agents : A study by Marvadi et al. (2019) focused on the synthesis of novel dihydroquinoline derivatives as dual inhibitors of Mycobacterium tuberculosis and influenza virus, highlighting the compound's potential in addressing infectious diseases (Marvadi et al., 2019).

  • Mutagenicity and Genotoxicity Evaluation : Powroźnik et al. (2015) evaluated the mutagenic and genotoxic effects of selected arylsulfonamide derivatives of aryloxyethyl piperidines and pyrrolidines, classified as 5-HT7 receptor antagonists, using in silico and in vitro methods. This research is essential for understanding the compound's safety profile (Powroźnik et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential pharmaceutical, the mechanism of action would relate to how the compound interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would likely depend on its observed activities. If it shows promising biological activity, for example, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

5-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S2/c1-12-20-15-5-3-2-4-14(15)18(21-12)23-10-8-13(9-11-23)22-27(24,25)17-7-6-16(19)26-17/h6-7,13,22H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGFFVYNXSCKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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